molecular formula C18H13Cl2N5O4 B1665885 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide CAS No. 331645-84-2

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

Cat. No. B1665885
M. Wt: 434.2 g/mol
InChI Key: VUBILPOZTRGZJK-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dichloroaniline . 3,4-Dichloroaniline is widely used in the synthesis of dyes, textiles, and herbicides .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 3,4-dichloroaniline can be synthesized by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Another related compound, 2-(3,4-dichloroanilino)-5-methyl-s-triazolo, was synthesized through a series of reactions involving chlorination and condensation .

Scientific Research Applications

Design and Synthesis

  • Chemosensor Development : Quinazolinone derivatives, including variations similar to the compound , have been designed and synthesized as colorimetric chemosensors. These chemosensors are used to detect cations in aqueous and biological samples, showing selectivity and specificity towards certain ions like copper and mercury (Ayman. M et al., 2020).

  • Synthesis of Derivatives : The compound and its derivatives have been involved in various synthetic reactions. For example, the synthesis of 4 (1H)-quinazolinones and their derivatizations show the compound's ability to react with different nucleophiles, forming various derivatives with potential biological activities (Ozaki et al., 1983).

Biological and Medicinal Applications

  • Antitumor Activity : Some derivatives of the compound have shown promise in antitumor applications. For instance, compounds with quinazolin-4-one structures have been noted for their selective anticancer activity (Abdel-Rahman, 2006).

  • Analgesic Activity : Research on derivatives with a 6,8-dibromo-2-methylquinazoline moiety, closely related to the structure of the compound , has revealed analgesic properties, indicating potential for pain management (Saad et al., 2011).

  • Antibacterial and Antitubercular Agents : Derivatives of the compound have been explored as potent inhibitors in antitubercular therapy, showing significant activity against Mycobacterium tuberculosis (Gawad & Bonde, 2020).

Chemical Reactivity and Synthesis Pathways

  • Reactivity Towards Electrophiles and Nucleophiles : The compound's derivatives have shown notable reactivity towards various electrophilic and nucleophilic reagents, leading to the formation of heterocycles with potential as anticancer agents (Abdel-Rahman, 2006).

  • Versatile Synthetic Approach : A versatile synthetic approach has been reported for quinazolinone derivatives, which are core structures in many anticancer agents. This includes methods like intermolecular reductive N-heterocyclizations (Kundu et al., 2007).

Future Directions

While specific future directions for this compound were not found, research into the combined toxicity of 3,4-dichloroaniline with two-dimensional nanomaterials is being conducted, which could provide insights into the behavior of similar compounds in the environment .

properties

IUPAC Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBILPOZTRGZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587874
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide

CAS RN

331645-84-2
Record name 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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